molecular formula C17H24FNO2 B294925 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate

Cat. No.: B294925
M. Wt: 293.4 g/mol
InChI Key: UWBNPVDYTHSVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate, commonly known as DMFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a derivative of benzoate and is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of DMFP is not fully understood, but it is believed to interact with GPCRs and modulate their activity. GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
DMFP has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of cell proliferation, and the induction of apoptosis. DMFP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMFP is its high yield and easy synthesis, making it a cost-effective reagent for scientific research. DMFP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMFP is highly toxic and should be handled with care. It is also important to note that DMFP is not suitable for use in drug development due to its potential toxicity.

Future Directions

There are several future directions for the use of DMFP in scientific research. One potential application is the development of DMFP-derived ligands for GPCRs, which could lead to the discovery of new drugs for the treatment of various diseases. Another direction is the use of DMFP-containing polymers for drug delivery, which could improve the efficacy and specificity of drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, DMFP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid and has been shown to have various biochemical and physiological effects. While DMFP is highly toxic and not suitable for use in drug development, it has potential applications in the development of new ligands for GPCRs and drug delivery systems. Further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of DMFP involves the reaction of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization or column chromatography. The yield of DMFP is typically high, ranging from 70-90%.

Scientific Research Applications

DMFP has been extensively studied for its potential applications in scientific research. It is primarily used as a reagent for the synthesis of other compounds, such as DMFP-derived ligands for G-protein coupled receptors (GPCRs) and DMFP-containing peptides for drug delivery. DMFP is also used as a precursor for the synthesis of other benzoate derivatives, such as DMFP-based fluorescent dyes and DMFP-containing polymers.

Properties

Molecular Formula

C17H24FNO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate

InChI

InChI=1S/C17H24FNO2/c1-12-5-4-6-13(2)19(12)11-14(3)21-17(20)15-7-9-16(18)10-8-15/h7-10,12-14H,4-6,11H2,1-3H3

InChI Key

UWBNPVDYTHSVEP-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.